molecular formula C8H12BrClN4 B1285118 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1030022-85-5

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B1285118
CAS No.: 1030022-85-5
M. Wt: 279.56 g/mol
InChI Key: HNOXJQKRBDCFQA-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is a halogenated pyrimidine derivative with a piperazine substituent. Its molecular formula is C₈H₁₁BrClN₅, and it is commonly utilized as a building block in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and intermediates . The compound is commercially available in industrial, pharmaceutical, and food grades, with a purity of ≥99%, and adheres to REACH and ISO standards . Its applications span agrochemicals, drug discovery, and specialty chemical manufacturing due to its reactivity and versatility in forming hydrogen bonds and supramolecular networks .

Properties

IUPAC Name

5-bromo-2-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOXJQKRBDCFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution of 2-Chloropyrimidine with Piperazine Followed by Bromination

  • Starting materials: 2-chloropyrimidine or 5-bromo-2-chloropyrimidine.
  • Reaction: Piperazine acts as a nucleophile, displacing the chlorine atom at the 2-position.
  • Conditions: Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate piperazine and facilitate substitution.
  • Bromination: If starting from 2-chloropyrimidine, bromination at the 5-position is carried out post-substitution using brominating agents under controlled conditions.
  • Outcome: This method yields 5-bromo-2-(piperazin-1-yl)pyrimidine, which can be converted to its hydrochloride salt by treatment with HCl.

This approach is widely used in laboratory and industrial settings due to its straightforwardness and scalability. Industrial production often employs continuous flow reactors and automated systems to enhance yield and reproducibility.

One-Step Synthesis via Reaction of 2-Bromomalonaldehyde with Amidines

  • Novel method: A one-step synthesis involves reacting 2-bromomalonaldehyde with amidine compounds.
  • Procedure: At 0 °C, 2-bromomalonaldehyde is added to glacial acetic acid with molecular sieves, then amidine hydrochloride (e.g., acetamidine hydrochloride) is added dropwise.
  • Temperature: The mixture is heated to 80 °C during addition and then to 100 °C for 5–8 hours until reaction completion, monitored by HPLC.
  • Workup: After cooling, water is added, the mixture is filtered, washed with ethanol, and the solid is purified by extraction with dichloromethane and aqueous sodium hydroxide, followed by drying.
  • Yield: Moderate yields are reported (e.g., 43% for 2-methyl-5-bromopyrimidine).
  • Advantages: This method is simple, safe, cost-effective, and involves fewer steps compared to traditional methods. It avoids hazardous reagents like dimethylzinc or trimethylaluminum and expensive intermediates.

Synthesis via 5-Bromo-2,4-dichloropyrimidine Intermediate

  • Step 1: 5-Bromo-2,4-dichloropyrimidine is reacted with tert-butyl piperazine-1-carboxylate in dichloromethane at 0–5 °C with triethylamine as base.
  • Step 2: The reaction mixture is warmed to 25–30 °C and stirred for 2 hours.
  • Step 3: After workup, the intermediate tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate is obtained.
  • Step 4: Subsequent deprotection and conversion steps yield 5-bromo-2-(piperazin-1-yl)pyrimidine hydrochloride.
  • Characterization: The intermediates and final products are confirmed by NMR, IR, and mass spectrometry.
  • Yield: High yields (around 85–89%) are reported for intermediates, indicating efficiency.
Method Key Features Advantages Disadvantages Yield Range
Nucleophilic substitution + bromination Uses 2-chloropyrimidine or brominated precursor; base-mediated substitution Well-established, scalable, versatile Requires multiple steps; bromination control needed Moderate to high
One-step reaction with 2-bromomalonaldehyde and amidines Single-step, mild conditions, no hazardous reagents Simple, safe, cost-effective, short reaction time Moderate yield; purification needed ~33–43%
Reaction via 5-bromo-2,4-dichloropyrimidine intermediate Stepwise substitution with protected piperazine High yield, well-characterized intermediates Requires protection/deprotection steps 85–89% (intermediates)
  • The one-step method using 2-bromomalonaldehyde and amidines is notable for its operational simplicity and safety, making it attractive for industrial application despite moderate yields.
  • The nucleophilic substitution approach is versatile and allows for further functionalization at the bromine site, enabling synthesis of diverse derivatives.
  • The use of protected piperazine derivatives in the dichloropyrimidine route improves selectivity and yield but adds complexity due to protection/deprotection steps.
  • Reaction monitoring by HPLC and characterization by NMR, IR, and mass spectrometry are standard to ensure product purity and identity.
  • Industrial scale-up benefits from continuous flow technology and automated control to optimize reaction parameters and reproducibility.
Step Reagents/Conditions Solvent Temperature Time Yield (%)
Nucleophilic substitution Piperazine, K2CO3 or NaH DMF or DMSO 80–100 °C Several hours Moderate
Bromination (if separate) Brominating agent (e.g., NBS) Suitable solvent Controlled temp. Variable Moderate
One-step amidine reaction 2-Bromomalonaldehyde, amidine hydrochloride Glacial acetic acid 0 °C to 100 °C 5–8 hours 33–43
Dichloropyrimidine substitution 5-Bromo-2,4-dichloropyrimidine, protected piperazine, triethylamine Dichloromethane 0–30 °C 2–10 hours 85–89 (intermediate)

The preparation of this compound is well-documented through several synthetic routes. The choice of method depends on factors such as scale, cost, safety, and desired purity. The nucleophilic substitution of chloropyrimidine derivatives remains a classical and scalable approach, while the one-step reaction with 2-bromomalonaldehyde and amidines offers a safer and simpler alternative with fewer steps. The use of protected intermediates allows for high yields and purity but involves additional synthetic complexity. These methods collectively provide a robust toolkit for the efficient synthesis of this important compound in pharmaceutical research and development.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic substitution, enabling functional group transformations. This reactivity is exploited in synthesizing derivatives for pharmaceutical and materials science applications.

Key Reactions:

  • Aromatic substitution with amines, alkoxides, or thiols under basic conditions.

  • Cross-coupling reactions (e.g., Suzuki, Sonogashira) facilitated by palladium catalysts.

Table 1: Nucleophilic Substitution Conditions and Yields

Reaction TypeReagents/ConditionsYieldSource
Piperidine Substitution5-Bromo-2-chloropyrimidine + pyrrolidine, Et₃N, CH₃CN, reflux92%
Chlorination2-Hydroxypyrimidine + HBr, H₂O₂, POCl₃, 100°C94–99%
Amine CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C85%

Piperazine Ring Reactivity

The piperazine moiety participates in alkylation, acylation, and coordination chemistry due to its two secondary amine groups.

Key Reactions:

  • Deprotonation at nitrogen atoms under basic conditions, enabling alkylation with electrophiles.

  • Coordination with transition metals (e.g., Pd, Cu) in catalytic systems.

Table 2: Piperazine Functionalization Examples

ReactionConditionsApplicationSource
AlkylationCH₃I, K₂CO₃, DMF, RTTertiary amine synthesis
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°CProdrug development

Cross-Coupling Reactions

The bromine atom serves as a handle for metal-catalyzed cross-couplings to construct complex architectures.

Key Reactions:

  • Suzuki-Miyaura Coupling : Arylation using arylboronic acids.

  • Sonogashira Coupling : Alkynylation with terminal alkynes.

Table 3: Cross-Coupling Performance Metrics

Coupling TypeCatalytic SystemSubstrate ScopeYieldSource
SuzukiPd(OAc)₂, SPhos, K₃PO₄, dioxaneAryl, heteroaryl78–92%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃N, THFAliphatic/aromatic alkynes65–88%

Mechanistic Insights

  • Bromine Activation : The electron-withdrawing pyrimidine ring polarizes the C–Br bond, enhancing susceptibility to nucleophilic attack .

  • Piperazine Basicity : The pKa of piperazine NH groups (~9.8) allows selective alkylation under mild conditions.

Stability and Handling

  • Hydrolytic Sensitivity : The C–Br bond is stable in anhydrous solvents but hydrolyzes slowly in aqueous basic media .

  • Storage : Recommended at –20°C under inert atmosphere to prevent decomposition.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Research indicates that 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride exhibits potential anticancer properties. It has been studied for its ability to inhibit specific enzymes and receptors involved in cancer pathways. For instance, the compound has shown activity against cyclooxygenase-2 (COX-2), an enzyme overexpressed in various cancers. In vitro studies reported IC50 values comparable to established drugs like celecoxib, indicating its potential as a therapeutic agent in oncology .

1.2 Neurological Disorders
The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies have explored its binding affinity to serotonin receptors, which are crucial in mood regulation and anxiety disorders. The structure-activity relationship (SAR) studies indicate that modifications to the piperazine group can enhance binding affinity, making it a candidate for further development as an antidepressant or anxiolytic agent .

1.3 Anti-inflammatory Properties
In addition to its anticancer and neurological applications, this compound has demonstrated anti-inflammatory effects. It has been shown to suppress COX-2 activity, which is associated with inflammatory processes in the body. This property opens avenues for developing treatments for inflammatory diseases such as arthritis .

Binding Affinity Studies

Binding studies using techniques such as surface plasmon resonance and isothermal titration calorimetry have been conducted to quantify the interaction between this compound and target proteins. These studies are crucial for understanding the compound's mechanism of action and optimizing its therapeutic efficacy.

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Case Study 1: A study demonstrated that modifications to the piperazine moiety significantly affected the compound's binding affinity to serotonin receptors, suggesting that structural optimization could lead to more effective antidepressants .
  • Case Study 2: Research on anti-inflammatory activity showed that derivatives of this compound maintained significant COX-2 inhibition, indicating its potential as an anti-inflammatory drug candidate .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins involved in cell signaling pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Modifications and Similarity Scores

Key structural analogs differ in substituents on the pyrimidine ring or piperazine moiety. Similarity scores (0.90–1.00) are calculated based on functional group alignment and molecular topology :

Compound Name CAS No. Substituent Modifications Molecular Formula Similarity Score Primary Applications
5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride 1030022-85-5 Base compound (Br, piperazine, HCl salt) C₈H₁₁BrClN₅ 1.00 APIs, agrochemical intermediates
5-Bromo-2-(4-ethylpiperazin-1-yl)pyrimidine 950410-05-6 Ethyl group on piperazine C₁₀H₁₅BrN₅ 1.00 Kinase inhibitors, receptor ligands
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine 141302-36-5 Methyl group on piperazine C₉H₁₃BrN₅ 1.00 Anticancer agents, CNS drugs
2-(Piperazin-1-yl)pyrimidine dihydrochloride 94021-22-4 No bromine; dihydrochloride salt C₈H₁₄Cl₂N₄ 0.98 Impurity reference standards
5-Bromo-N,N-diethylpyrimidin-2-amine 433684-23-2 Diethylamine instead of piperazine C₈H₁₂BrN₃ 0.93 Organic synthesis intermediates

Industrial and Research Relevance

  • Pharmaceuticals : The compound’s piperazine moiety is a common pharmacophore in serotonin and dopamine receptor modulators. Analogs with ethyl/methyl groups are prioritized in kinase inhibitor development .
  • Agrochemicals : Brominated pyrimidines serve as precursors for herbicides and fungicides, leveraging their halogen-mediated bioactivity .
  • Regulatory Compliance : Suppliers like ECHEMI ensure global regulatory alignment (e.g., REACH, ISO) and provide tailored synthesis services for scaled production .

Biological Activity

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is a synthetic compound characterized by its unique brominated pyrimidine structure combined with a piperazine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease pathways, including cancer and neurological disorders.

  • Molecular Formula : C₈H₁₁BrN₄
  • Molecular Weight : 243.10 g/mol
  • Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring, which is crucial for its biological activity.

The primary mechanism of action for this compound involves its interaction with specific molecular targets:

  • α2-Adrenergic Receptor Antagonism : This compound acts as an antagonist of the α2-adrenergic receptor, which plays a significant role in neurotransmitter release and cellular responses to stress. By inhibiting this receptor, the compound can modulate various physiological responses, potentially offering therapeutic benefits in conditions such as anxiety and depression.
  • 5-HT1A Receptor Activity : It also exhibits partial agonist activity at the 5-HT1A receptor, which is implicated in mood regulation and anxiety. This dual action may enhance its therapeutic profile by providing both antagonistic and agonistic effects on different receptors.

Biological Activity Overview

Research indicates that this compound demonstrates significant biological activity across various cellular pathways:

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study ReferenceFindings
Demonstrated binding affinity to α2-adrenoceptors; inhibition of neurotransmitter release observed.
Investigated anticancer properties; showed inhibition of cell proliferation in various cancer cell lines.
Explored interactions with microbial enzymes; suggested potential antimicrobial activity.

Q & A

Basic Research Questions

Q. How can the synthetic yield of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride be optimized in nucleophilic substitution reactions?

  • Methodological Answer : Reaction conditions such as solvent polarity, temperature, and stoichiometric ratios of piperazine to bromopyrimidine precursors significantly influence yield. Polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C with a 1.2–1.5 molar excess of piperazine are recommended. Monitoring reaction progress via TLC or HPLC ensures intermediate consumption. Post-reaction purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol gradient) improves purity .

Q. What analytical techniques are critical for characterizing this compound and confirming its structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and piperazine integration.
  • High-resolution mass spectrometry (HRMS) for molecular ion validation (expected [M+H]⁺ ~ 302.04 Da).
  • FT-IR spectroscopy to verify N-H stretches (piperazine, ~3300 cm⁻¹) and C-Br bonds (~600 cm⁻¹).
  • X-ray crystallography (if crystalline) for absolute configuration confirmation .

Q. How does the solubility profile of this compound impact its utility in biological assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic pyrimidine core. Solubility enhancers like DMSO (≤10% v/v) or surfactants (e.g., Tween-80) are recommended for in vitro studies. For in vivo applications, salt forms (e.g., hydrochloride) improve solubility in PBS (pH 7.4) but may require pH adjustment to avoid precipitation .

Advanced Research Questions

Q. What computational strategies can predict regioselectivity in the piperazine substitution of bromopyrimidine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to identify kinetically favored substitution sites. Frontier Molecular Orbital (FMO) analysis predicts nucleophilic attack likelihood at the C-2 bromine. Pairing computational results with experimental kinetic studies (e.g., time-resolved NMR) validates mechanistic pathways .

Q. How can reaction byproducts and impurities be systematically identified during large-scale synthesis?

  • Methodological Answer : Use LC-MS/MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to detect low-abundance impurities. Compare fragmentation patterns with databases (e.g., mzCloud) or synthesize suspected byproducts (e.g., di-substituted piperazine derivatives) as reference standards. Quantitative analysis via HPLC-UV (λ = 254 nm) ensures impurity levels <0.1% per ICH guidelines .

Q. What strategies mitigate degradation of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation pathways (e.g., hydrolysis of the C-Br bond) are minimized by storing the compound in amber vials under inert gas (N₂/Ar) at −20°C. Lyophilization enhances long-term stability for hygroscopic batches .

Q. How can the compound’s pharmacokinetic properties be modeled for CNS-targeted drug development?

  • Methodological Answer : Apply in silico tools like SwissADME to predict blood-brain barrier (BBB) permeability (logBB >0.3). Validate with in vitro PAMPA-BBB assays. Adjust lipophilicity (logP) via structural analogs (e.g., replacing bromide with methyl groups) while monitoring SAR for retained target affinity .

Contradictions and Limitations in Current Evidence

  • Synthetic Yield Optimization : emphasizes computational screening for reaction design, while relies on empirical reagent selection. A hybrid approach is recommended.
  • Byproduct Identification : lists impurities structurally similar to the target compound, but highlights challenges in synthesizing reference standards. Use high-resolution MS/MS to resolve ambiguities .

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